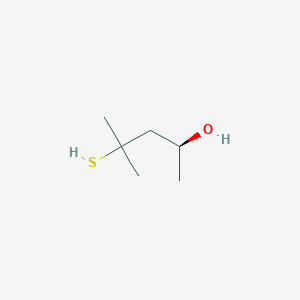

(2S)-4-methyl-4-sulfanylpentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-4-sulfanylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLLMYSACLPB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)(C)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Chemistry of 2s 4 Methyl 4 Sulfanylpentan 2 Ol

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol presents a significant challenge due to the presence of two stereocenters, one of which is a quaternary carbon bearing a thiol group. Consequently, synthetic strategies must employ high levels of stereocontrol to achieve the desired (2S) configuration.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govchemrxiv.org While specific applications of chiral auxiliaries for the direct synthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol are not extensively detailed in publicly available literature, the principles of their use in analogous transformations, such as aldol (B89426) reactions and alkylations, provide a conceptual framework. nih.gov For instance, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of one of the chiral centers. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries, in particular, have shown great promise in asymmetric synthesis. chemrxiv.org

Thiol-ene Additions and Nucleophilic Substitutions in Stereoselective Synthesis

Thiol-ene reactions, which involve the addition of a thiol to an alkene, can be a powerful method for the formation of carbon-sulfur bonds. In the context of synthesizing (2S)-4-methyl-4-sulfanylpentan-2-ol, a stereoselective thiol-ene reaction could potentially be employed. This would involve the addition of a sulfur nucleophile to a chiral α,β-unsaturated precursor. The stereochemistry of the final product would be dictated by the chirality of the starting alkene and the facial selectivity of the thiol addition.

Nucleophilic substitution reactions offer another avenue for the stereoselective synthesis of this compound. One potential strategy involves the ring-opening of a chiral epoxide. The epoxide precursor, containing one of the desired stereocenters, can be synthesized from a readily available chiral starting material. Subsequent nucleophilic attack by a sulfur-containing reagent would proceed with inversion of configuration at the point of attack, leading to the formation of the β-hydroxy thiol with a defined stereochemistry. The regioselectivity of the epoxide opening is a critical factor in this approach. nih.gov

Precursor-Based Synthesis and Reduction Methodologies

A common and practical approach to the synthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol involves the use of a readily available precursor, 4-mercapto-4-methyl-2-pentanone (B33688). This ketone can be synthesized through various methods, including the Michael addition of hydrogen sulfide (B99878) to mesityl oxide. nih.gov The key step in this strategy is the stereoselective reduction of the ketone carbonyl group to the corresponding (2S)-alcohol.

Enzymatic reductions are particularly well-suited for this transformation, often providing high enantioselectivity under mild reaction conditions. thegoodscentscompany.com Specific ketone reductases can be employed to selectively produce the (S)-alcohol. Chemical methods for asymmetric ketone reduction can also be utilized. Reagents such as those derived from chiral boranes or catalytic hydrogenation with chiral catalysts are known to effect the enantioselective reduction of ketones to their corresponding alcohols. targetmol.comnih.gov The choice of reducing agent and reaction conditions is critical to achieving a high diastereomeric and enantiomeric excess of the desired (2S)-4-methyl-4-sulfanylpentan-2-ol.

Another important class of precursors are the S-conjugates of 4-mercapto-4-methyl-2-pentanone, such as the cysteine and glutathione (B108866) conjugates. rsc.org These are the forms in which the thiol is often found in natural sources. Synthesis of these conjugates, typically via Michael addition, provides stable precursors that can be used in studies of the enzymatic release of the volatile thiol. nih.gov

Synthesis of Isotopic Analogues for Mechanistic Elucidation

To understand the formation pathways and metabolic fate of (2S)-4-methyl-4-sulfanylpentan-2-ol, isotopically labeled analogues are invaluable tools. The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the tracing of the molecule through complex chemical or biological systems.

The synthesis of deuterated or ¹³C-labeled (2S)-4-methyl-4-sulfanylpentan-2-ol can be achieved by employing labeled starting materials in the synthetic routes described above. For example, in a precursor-based synthesis, a labeled version of 4-mercapto-4-methyl-2-pentanone could be used. The synthesis of 4-([¹³C]methyl)-4-sulfanyl(1,3,5-¹³C₃)pentan-2-one has been reported for use as an internal standard in quantitative analysis. targetmol.comthegoodscentscompany.com Similarly, deuterated reducing agents could be used in the stereoselective reduction step to introduce deuterium at the C2 position. The synthesis of deuterated heterocycles using reagents like Me₂NCD(OMe)₂ demonstrates the feasibility of incorporating deuterium into organic molecules. researchgate.net

These labeled compounds are crucial for stable isotope dilution assays (SIDA), a highly accurate method for quantification, and for mechanistic studies to elucidate the precursors and intermediates involved in the formation of (2S)-4-methyl-4-sulfanylpentan-2-ol in natural systems.

Chemical Derivatization for Enhanced Research Utility

Due to its volatility and the reactivity of the thiol group, the analysis of (2S)-4-methyl-4-sulfanylpentan-2-ol, particularly at trace levels, often requires chemical derivatization. Derivatization serves to improve the chromatographic properties of the analyte, enhance its stability, and increase the sensitivity of detection, especially in gas chromatography-mass spectrometry (GC-MS). beilstein-journals.org

For chiral analysis, derivatization with a chiral derivatizing agent (CDA) is a common strategy. beilstein-journals.org This converts the enantiomers of (2S)-4-methyl-4-sulfanylpentan-2-ol into diastereomers, which can then be separated on a standard achiral chromatographic column. youtube.comontosight.ai Common CDAs for alcohols and thiols include chiral chloroformates and isocyanates. The choice of CDA is critical for achieving good separation of the resulting diastereomers.

For non-chiral analysis, derivatization is often employed to block the reactive thiol group, preventing oxidation and improving peak shape in GC. Silylation is a common derivatization technique for both the hydroxyl and thiol groups, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. ontosight.ai This increases the volatility and thermal stability of the analyte. Other derivatizing agents that react with thiols, such as maleimides, can also be used to enhance detection by introducing a chromophore or fluorophore for liquid chromatography analysis.

Biogenesis, Metabolism, and Transformation Pathways of 2s 4 Methyl 4 Sulfanylpentan 2 Ol and Its Precursors

Elucidation of Precursor Structures and Interconversions

The journey to (2S)-4-methyl-4-sulfanylpentan-2-ol begins with non-volatile, sulfur-containing precursors present in natural sources. These precursors exist in different conjugated forms, primarily as cysteinylated and glutathionylated S-conjugates.

Cysteinylated S-Conjugates

Cysteinylated S-conjugates are key precursors in the formation of volatile thiols. nih.gov The specific precursor for 4-methyl-4-sulfanylpentan-2-one (4MSP), a related and well-studied thiol, is S-(1,1-dimethyl-3-oxobutyl)cysteine, also known as P-4MSP. nih.gov This compound serves as a direct precursor, which is then transformed into the final aroma compound during processes like alcoholic fermentation. nih.govresearchgate.net The concentration of these cysteinylated precursors is a significant indicator of the potential for the eventual release of the corresponding volatile thiol. nih.gov

The structure of these precursors can be labile, undergoing reversible changes depending on environmental conditions such as pH. nih.gov For instance, P-4MSP exists in a linear keto form at low pH. nih.gov These structural alterations can influence their stability and subsequent enzymatic conversion. nih.gov

Table 1: Key Cysteinylated Precursors and their Corresponding Thiols

| Precursor Name | Abbreviation | Corresponding Thiol |

|---|---|---|

| S-(1,1-dimethyl-3-oxobutyl)cysteine | P-4MSP | 4-methyl-4-sulfanylpentan-2-one (4MSP) |

Glutathionylated S-Conjugates and Their Degradation Cascades

Another significant class of precursors is the glutathionylated S-conjugates. Glutathione (B108866), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), can form conjugates with electrophilic compounds. These glutathionylated precursors are considered to be the initial S-conjugates formed in the biosynthetic pathway. researchgate.net

For instance, 4-S-glutathionyl-4-methylpentan-2-one (G-4MMP) has been identified as a potential precursor to 4-mercapto-4-methylpentan-2-one (4MMP). nih.gov The presence of these glutathionylated conjugates suggests a detoxification pathway that inadvertently creates the building blocks for potent aroma compounds. researchgate.netnih.gov

The degradation of these glutathionylated S-conjugates is a cascade of enzymatic reactions. The process typically begins with the removal of the glutamate moiety by γ-glutamyltransferases (GGT), resulting in the formation of a cysteinylglycine (B43971) S-conjugate. nih.gov Subsequently, various peptidases cleave the glycine residue, yielding the corresponding cysteine S-conjugate. nih.gov This step is crucial as it converts the glutathionylated precursor into the direct cysteinylated precursor, which can then be acted upon by specific lyases to release the free thiol. researchgate.net

Formation of Dipeptide and Cysteinylglycine Intermediates

As mentioned above, the breakdown of glutathionylated S-conjugates proceeds through the formation of dipeptide intermediates, specifically cysteinylglycine S-conjugates. researchgate.netnih.gov These intermediates represent a transitional stage in the metabolic pathway from the initial glutathione conjugate to the final cysteine conjugate. researchgate.net The identification of these intermediates, such as S-3-(4-sulfanyl-4-methylpentan-2-ol)-cysteinylglycine, provides further evidence for this sequential degradation pathway. The conversion of the glutathionylated precursor to the cysteinylated form is a critical step that prepares the molecule for the final thiol-releasing reaction. researchgate.net

Enzymatic Mechanisms Governing Thiol Release and Modification

The release of the volatile thiol from its non-volatile precursor is an enzymatic process. Specific enzymes are responsible for cleaving the carbon-sulfur bond, and other enzymes can further modify the resulting thiol.

Characterization of Carbon-Sulfur Lyases (β-Lyases) Activity in Thiol Biogenesis

The key enzymes responsible for the release of thiols from their cysteinylated precursors are carbon-sulfur lyases, also known as β-lyases. nih.govgenome.jp These enzymes catalyze the cleavage of the C-S bond in cysteine S-conjugates, producing the free thiol, pyruvate, and ammonia. nih.govgenome.jp This enzymatic activity is a critical step in the generation of many important flavor and aroma compounds. nih.gov

β-Lyases are found in a wide range of organisms, from bacteria and yeasts to plants and animals. nih.govontosight.ai In the context of food and beverages, microbial β-lyases, particularly those from yeasts like Saccharomyces cerevisiae, play a significant role during fermentation processes. nih.govresearchgate.net These enzymes are promiscuous in their substrate specificity, meaning they can act on a variety of cysteine S-conjugates, leading to the release of a diverse range of thiols. genome.jp The activity of these enzymes is a determining factor in the final concentration of volatile thiols in products like wine. nih.govresearchgate.net

Table 2: Examples of Carbon-Sulfur Lyases and their Function

| Enzyme | EC Number | Function |

|---|---|---|

| Cystathionine (B15957) β-lyase | 4.4.1.8 | Catalyzes the cleavage of C-S bonds in cysteine S-conjugates. nih.gov |

Role of Acetyltransferases and Other Modifying Enzymes

Once the thiol is released, it can undergo further modifications by other enzymes. Acetyltransferases are a class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to a recipient molecule. creative-proteomics.com While the direct acetylation of (2S)-4-methyl-4-sulfanylpentan-2-ol is not extensively documented in the provided context, the general role of acetyltransferases in modifying molecules is well-established. creative-proteomics.comnih.gov

Furthermore, other modifying enzymes can also play a role. For example, the reduction of the ketone group in 4-methyl-4-sulfanylpentan-2-one to an alcohol, forming (2S)-4-methyl-4-sulfanylpentan-2-ol, is a likely enzymatic step, although the specific enzymes responsible are not detailed in the provided search results. This reduction significantly alters the sensory properties of the final molecule.

Microbial Contributions to Thiol Metabolism

The transformation of non-volatile precursors present in raw materials into the aromatic thiol (2S)-4-methyl-4-sulfanylpentan-2-ol is primarily a microbial endeavor. Yeast, in particular, plays a pivotal role in this bioconversion during fermentation.

Specific Yeast Strains and Their Enzymatic Potential (e.g., Saccharomyces cerevisiae, Non-Saccharomyces species)

The ability to release 4MMP from its precursor, a cysteine-conjugated form (Cys-4MMP), is a strain-dependent characteristic of yeast. unimi.itnih.gov Saccharomyces cerevisiae, the conventional wine and beer yeast, is a well-documented producer of this thiol. nih.govnih.govnih.gov However, not all S. cerevisiae strains are created equal in this regard. Significant variation exists among commercial wine yeast strains in their capacity to release 4MMP, highlighting the importance of strain selection in managing the aromatic profile of the final product. nih.govresearchgate.net

The key enzyme responsible for cleaving the C-S bond in the precursor molecule is a β-lyase. nih.govresearchgate.net This enzymatic activity unlocks the volatile and aromatic 4MMP from its non-aromatic, cysteine-bound form. nih.govnih.gov

Beyond S. cerevisiae, non-Saccharomyces yeasts are also gaining attention for their potential to influence thiol profiles. For instance, sequential inoculation with Metschnikowia pulcherrima followed by S. cerevisiae has been shown to significantly increase the concentration of varietal thiols. nih.gov This suggests a synergistic interaction between the two species, where the non-Saccharomyces yeast may contribute to the pool of precursors or create a more favorable environment for thiol release by S. cerevisiae. Other non-Saccharomyces yeasts, such as Torulaspora delbrueckii and Pichia kluyveri, have also been shown to enhance polyfunctional thiol concentrations. researchgate.net

The enzymatic potential for thiol release is not limited to yeasts. Certain bacteria, such as Shewanella putrefaciens, have demonstrated high β-lyase activity and the ability to convert Cys-4MMP into 4MMP. mdpi.com

Genetic Determinism of Thiol Production by Microorganisms

The genetic makeup of a yeast strain is a primary determinant of its ability to produce 4MMP. Research has identified several genes that play a crucial role in this process. The most prominent of these is the IRC7 gene, which encodes a β-lyase enzyme directly responsible for the cleavage of Cys-4MMP. nih.govresearchgate.netoup.com

A significant finding is the existence of different alleles of the IRC7 gene. A full-length version of the gene is required for efficient 4MMP production. researchgate.netoup.com Many S. cerevisiae strains possess a shorter, mutated version of IRC7 with a 38-base-pair deletion, which results in a truncated and less effective enzyme. researchgate.net Overexpression of the full-length IRC7 gene in a wine yeast strain has been shown to dramatically increase 4MMP production. nih.gov

While IRC7 is a key player, it is not the sole genetic factor. Studies have indicated that the mechanism of 4MMP release involves multiple genes. nih.gov Deletion of other genes encoding putative carbon-sulfur lyases has also been shown to impact 4MMP levels. nih.gov For example, the STR3 gene, which codes for a cystathionine β-lyase, has also been implicated in the release of volatile thiols. mdpi.com

Influence of Environmental and Processing Parameters on Thiol Biogenesis

The final concentration of (2S)-4-methyl-4-sulfanylpentan-2-ol in a fermented beverage is not solely dependent on the microbial genetics but is also heavily influenced by the surrounding environment and various processing decisions made throughout production.

Effects of Fermentation Conditions (e.g., Temperature, Nitrogen Availability)

Fermentation temperature has a significant impact on the release of volatile thiols. researchgate.net Generally, higher fermentation temperatures tend to favor the production of 4MMP. researchgate.netresearchgate.net For instance, fermentations conducted at 20°C have been shown to yield higher concentrations of 4MMP compared to those at 13°C. researchgate.net This effect appears to be independent of the specific yeast strain used. researchgate.net

Nitrogen availability in the fermentation medium is another critical factor. Adequate yeast assimilable nitrogen (YAN) is correlated with higher thiol concentrations. winemakersresearchexchange.comlallemandwine.com The timing and type of nitrogen supplementation can also play a role. Adding nitrogen during the stationary phase of fermentation can stimulate the production of aroma compounds. lallemandwine.com However, the effect of nitrogen on thiol release can be complex, with some studies reporting increased release with nitrogen addition and others reporting a decrease. nih.gov High levels of free amino nitrogen (FAN) have been shown to correlate with lower levels of free thiols in some contexts. lallemandbrewing.com

Precursor Concentration and Conversion Yields in Biological Systems

The amount of the Cys-4MMP precursor present in the raw materials is a fundamental prerequisite for the formation of 4MMP. winemakersresearchexchange.com However, the correlation between precursor concentration in the must and the final thiol concentration in the wine is not always straightforward. unimi.itresearchgate.net This is because the conversion yield, which is typically low, is highly dependent on the enzymatic activity of the yeast strain and the fermentation conditions. mdpi.comunimi.it

Even with ample precursors, the efficiency of their conversion to the volatile thiol can be a limiting factor. winemakersresearchexchange.com Research has shown that strains overexpressing the full-length IRC7 gene exhibit significantly higher conversion of precursors to thiols. oup.com

Impact of Raw Material Composition and Cultivation Practices (e.g., Grape Must, Hops, Rice)

The initial composition of the raw materials is a major determinant of the final thiol profile. researchgate.net

Grape Must: In winemaking, the grape variety and viticultural practices significantly influence the concentration of thiol precursors. arc.agric.za Precursors for 4MMP are found in both the skin and pulp of grapes. winemakersresearchexchange.com Practices such as leaf removal to increase sun exposure on the grape bunches can lead to higher thiol precursor levels. winemakersresearchexchange.com Conversely, severe water deficit can lower precursor concentrations. oeno-one.eu Mechanical harvesting, which can cause some berry damage, has been found to increase precursor levels in the must. winemakersresearchexchange.com Pre-fermentative treatments like cold soaks can also enhance the extraction of precursors from the grape skins. oeno-one.eu However, significant losses of thiol precursors can occur during the initial stages of grape pressing and juice extraction. unimi.itunimi.it

Hops: In brewing, hops are a significant source of both free 4MMP and its precursors. researchgate.netresearchgate.net The concentration of 4MMP can vary considerably between different hop varieties, with some U.S., Australian, and New Zealand cultivars showing particularly high levels. nih.govnih.gov The harvest year and storage conditions also impact 4MMP concentrations in hops. nih.gov Interestingly, a negative correlation has been observed between the 4MMP concentration and the copper ion content in hops, suggesting that the use of copper-containing fungicides may reduce the potential for this aroma compound. researchgate.netnih.gov

Rice: In the production of sake, the type of rice used can influence the final aroma profile. Sake made from low-glutelin rice has been found to have a unique grassy aroma attributed to the presence of 4MMP. researchgate.net This indicates that rice, like grapes and hops, can be a source of the precursors necessary for the formation of this important thiol. researchgate.net

Interactive Data Table: Factors Influencing (2S)-4-methyl-4-sulfanylpentan-2-ol (4MMP) Production

| Factor Category | Specific Factor | Effect on 4MMP Production | Supporting Evidence |

| Microbial | Saccharomyces cerevisiae Strain | Strain-dependent; some strains are high producers, others low. | nih.govresearchgate.net |

| Non-Saccharomyces Yeasts | Can increase 4MMP when used in co-fermentation. | researchgate.netnih.gov | |

| IRC7 Gene | Full-length allele is crucial for high production. | nih.govresearchgate.netoup.com | |

| Fermentation | Temperature | Higher temperatures (e.g., 20°C) generally increase production. | researchgate.netresearchgate.net |

| Nitrogen (YAN) | Adequate levels are generally beneficial. | winemakersresearchexchange.comlallemandwine.com | |

| Raw Materials | Grape Precursor Levels | Higher initial concentrations can lead to more 4MMP. | winemakersresearchexchange.com |

| Hop Variety | Significant variation in 4MMP content among varieties. | nih.govnih.gov | |

| Rice Type | Low-glutelin rice can lead to 4MMP formation in sake. | researchgate.net | |

| Processing | Grape Skin Contact | Increased contact time can enhance precursor extraction. | oeno-one.eu |

| Mechanical Harvesting | Can increase precursor levels in must. | winemakersresearchexchange.com |

Chemical Reactivity and Degradation Mechanisms of 2s 4 Methyl 4 Sulfanylpentan 2 Ol in Complex Systems

Formation of Cyclic and Heterocyclic Derivatives

A significant aspect of the reactivity of (2S)-4-methyl-4-sulfanylpentan-2-ol involves its ability to form ring structures, particularly in the presence of aldehydes. This reactivity is a focal point of study in understanding its transformation in various chemical environments.

Reversible Reactions and Equilibrium Studies

The formation of oxathianes from thiols and aldehydes is often a reversible process, existing in a state of equilibrium. The position of this equilibrium can be influenced by various factors, including the concentration of reactants and the surrounding chemical matrix. Studies on dynamic thia-Michael reactions, which share mechanistic similarities, highlight that the equilibrium constants can be significantly influenced by the structure of the reactants. uchicago.edu For example, the use of heterocyclic designs in Michael acceptors has been shown to enhance the equilibrium constants by several orders of magnitude. uchicago.edu Understanding these equilibria is crucial for predicting the stability and concentration of both the parent thiol and the resulting oxathiane derivative over time. The reversible nature of these reactions means that the system can adapt to changes in conditions, potentially leading to the release of the volatile thiol from the less odorous oxathiane form.

Investigating the Structural Lability of Thiol Precursors

The reactivity and stability of (2S)-4-methyl-4-sulfanylpentan-2-ol are intrinsically linked to the chemical behavior of its precursors. These precursors can exist in different structural forms and undergo various intramolecular reactions, which ultimately influence the formation and release of the target thiol.

Tautomeric Equilibria (e.g., Keto-Enol Tautomerism)

Thiol precursors, particularly those with a carbonyl group, can exhibit tautomerism, most commonly keto-enol tautomerism. libretexts.org This is an equilibrium between two constitutional isomers: the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an -OH group). libretexts.org For instance, the precursor 4-methyl-4-sulfanylpentan-2-one exists in equilibrium with its enol tautomer. targetmol.comwikipedia.org The position of this equilibrium is sensitive to the solvent environment; polar solvents tend to favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.govresearchgate.net The dominance of one tautomer over the other has significant implications for the reactivity of the precursor and its subsequent conversion to (2S)-4-methyl-4-sulfanylpentan-2-ol. The enol form, with its nucleophilic C=C bond, can participate in different reaction pathways compared to the electrophilic carbonyl carbon of the keto form.

The following table summarizes the general influence of solvent polarity on keto-enol equilibria:

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Aprotic (e.g., DMSO) | Keto | The polar nature of the solvent can stabilize the polar carbonyl group of the keto form. nih.gov |

| Non-Polar (e.g., Chloroform) | Enol | In non-polar environments, intramolecular hydrogen bonding can stabilize the enol form. nih.govmasterorganicchemistry.com |

Computational and Theoretical Chemistry Studies on 2s 4 Methyl 4 Sulfanylpentan 2 Ol

Molecular Dynamics and Conformational Analysis

Currently, there are no specific molecular dynamics (MD) simulation or detailed conformational analysis studies published for (2S)-4-methyl-4-sulfanylpentan-2-ol. Such studies would be invaluable for understanding the molecule's flexibility and the preferred three-dimensional structures it adopts.

Table 1: Potential Parameters for Molecular Dynamics and Conformational Analysis of (2S)-4-methyl-4-sulfanylpentan-2-ol

| Parameter | Description | Potential Insights |

| Dihedral Angles | Rotation around key chemical bonds (e.g., C-C, C-O, C-S). | Identification of stable conformers and the energy barriers between them. |

| Radius of Gyration | A measure of the molecule's compactness. | Understanding how the molecule's shape changes over time. |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bond formation. | Elucidating the role of the hydroxyl and sulfanyl (B85325) groups in molecular interactions. |

| Solvent Effects | Interaction with different solvent environments. | Predicting behavior in various chemical settings. |

Atomistic simulations have been successfully used to study the structure of alkanethiol self-assembled monolayers on metal surfaces, indicating the power of these methods in understanding sulfur-containing organic molecules. uoc.gr

Quantum Chemical Calculations for Reaction Pathway Analysis

Specific quantum chemical calculations detailing the reaction pathways of (2S)-4-methyl-4-sulfanylpentan-2-ol are not documented in the current body of scientific literature. However, the principles of quantum chemistry, particularly Density Functional Theory (DFT), are widely applied to understand the reactivity of thiols and alcohols.

DFT calculations have been used to explore the differences in reactivity between thiols and alcohols in various reactions. digitellinc.comnih.gov For instance, studies have shown that while thiols are generally more nucleophilic than alcohols, factors like hydrogen bonding can significantly influence reaction barriers and selectivity. digitellinc.comnih.gov DFT has also been employed to investigate the mechanism of thiol/disulfide exchange, a fundamental reaction in biochemistry. researchgate.net

A hypothetical reaction pathway analysis for (2S)-4-methyl-4-sulfanylpentan-2-ol could involve its oxidation, a common reaction for thiols. masterorganicchemistry.com Quantum chemical calculations could model the transition states and intermediates for the formation of disulfides or other oxidation products.

Table 2: Hypothetical Quantum Chemical Calculation Parameters for a Reaction Pathway Study

| Calculation Type | Property to be Calculated | Significance for (2S)-4-methyl-4-sulfanylpentan-2-ol |

| Geometry Optimization | Lowest energy structure of reactants, products, and intermediates. | Provides the foundational structures for the reaction pathway. |

| Transition State Search | The highest energy point along the reaction coordinate. | Determines the activation energy and rate-limiting step of a reaction. |

| Frequency Calculation | Vibrational frequencies of stationary points. | Confirms the nature of the stationary point (minimum or transition state). |

| Intrinsic Reaction Coordinate (IRC) | The path connecting reactants, transition state, and products. | Maps out the complete reaction mechanism. |

Predictive Modeling of Chemical Behavior and Interactions

Predictive modeling for the specific chemical behavior and interactions of (2S)-4-methyl-4-sulfanylpentan-2-ol is an area ripe for exploration. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or chemical properties, have been developed for phenols and thiophenols, demonstrating the applicability of such methods to sulfur-containing compounds. researchgate.net

Predictive models often utilize machine learning algorithms combined with physicochemical descriptors derived from the molecule's structure. For instance, a predictive model for the odor character of a chemical was developed using machine learning and natural language processing. plos.org Given that many volatile thiols have distinct aromas, such a model could potentially be applied to (2S)-4-methyl-4-sulfanylpentan-2-ol.

Table 3: Potential Descriptors for Predictive Modeling of (2S)-4-methyl-4-sulfanylpentan-2-ol

| Descriptor Class | Example Descriptors | Potential Predicted Properties |

| Topological | Molecular weight, number of rotatable bonds, topological polar surface area. | Physical properties (boiling point, solubility), general reactivity. |

| Electronic | Dipole moment, partial charges on atoms, HOMO/LUMO energies. | Reactivity, interaction with polar molecules, spectral properties. |

| Geometric | Molecular surface area, volume, shape indices. | Binding affinity to receptors, transport properties. |

Structure-Reactivity Relationships from a Theoretical Perspective

A theoretical understanding of the structure-reactivity relationships for (2S)-4-methyl-4-sulfanylpentan-2-ol would integrate findings from conformational analysis, quantum chemical calculations, and predictive modeling. The presence of both a hydroxyl and a sulfanyl group, along with a chiral center, creates a rich chemical landscape for investigation.

Key aspects that would define its structure-reactivity profile include:

The interplay between the hydroxyl and sulfanyl groups: These two functional groups can influence each other's acidity, nucleophilicity, and oxidation potential through inductive effects and intramolecular hydrogen bonding. Thiols are generally more acidic than alcohols. masterorganicchemistry.com

Stereochemistry: The (S)-configuration at the C2 carbon will influence how the molecule interacts with other chiral molecules, such as biological receptors or chiral catalysts.

The steric hindrance provided by the methyl groups can affect the accessibility of the reactive functional groups.

Structure-activity relationship studies on other thiol-containing molecules have demonstrated the significant impact of the thiol ligand structure on biological activity. acs.org Theoretical studies can provide a rational basis for these observations by quantifying the electronic and steric effects of different structural motifs.

Future Directions and Emerging Research Frontiers in 2s 4 Methyl 4 Sulfanylpentan 2 Ol Research

Discovery of Undiscovered Precursors and Novel Biotransformation Pathways

The biosynthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol is a complex process with pathways that are not yet fully elucidated. A significant area of future research will be the identification of previously unknown precursors and the microbial pathways that convert them into this potent aroma compound.

While the cysteinylated and glutathionylated precursors of related thiols like 3-sulfanylhexan-1-ol (3SH) have been identified in grape cultivars, the precursors for 4-methyl-4-sulfanylpentan-2-one (4MSP), a closely related compound, have not been detected in some studies. researchgate.net This suggests that other, yet-to-be-discovered, precursor molecules and biotransformation routes exist. For instance, research has pointed to the breakdown of L-glutathione, with intermediates like L-cysteinyl glycine (B1666218) or γ-glutamylcysteine, as a pathway for the formation of cysteine-conjugates. researchgate.net Specifically, G3MH and G4MMP have been identified as glutathionylated precursors in Sauvignon Blanc wines, highlighting their importance in the synthesis of aromatic compounds. researchgate.net

Future investigations will likely employ advanced analytical techniques to screen for novel precursors in natural sources. Understanding these new pathways is crucial for manipulating the final concentration of (2S)-4-methyl-4-sulfanylpentan-2-ol in products like wine, where it contributes significantly to the aromatic profile. The development of novel tandem biotransformation processes, as has been explored for other complex molecules, could also pave the way for the directional synthesis of this and other valuable compounds. nih.gov

Advancements in High-Throughput and Miniaturized Analytical Platforms

The accurate and rapid detection of volatile sulfur compounds (VSCs) like (2S)-4-methyl-4-sulfanylpentan-2-ol is critical for research and quality control. The development of high-throughput and miniaturized analytical platforms represents a significant leap forward in this area.

Current methods for thiol analysis, while sensitive, can be time-consuming and involve complex sample preparation. nih.gov Future advancements will focus on creating more efficient and portable systems. High-throughput screening (HTS) assays, such as fluorescence-based methods, are being developed to rapidly quantify thiols in various samples. nih.govresearchgate.net These methods offer the potential for quick and reliable analysis, which is essential for screening large numbers of samples in research and industrial settings. nih.govnih.gov

Miniaturized platforms, including lab-on-a-chip devices and nanosensors, are also emerging as powerful tools for VSC analysis. nih.gov These devices offer portability, simplicity, and cost-effectiveness, making them suitable for on-site analysis. nih.gov For instance, miniaturized mouthpieces have been developed for personal breath analyzers to condition humidity without altering analyte concentrations. researchgate.net Furthermore, advancements in gas chromatography (GC) techniques, such as the use of micropacked GC columns and enhanced plasma discharge detectors, are improving the speed and accuracy of sulfur compound analysis. asdevices.com While instruments like the Halimeter offer a simple way to measure total VSCs, more precise techniques like GC are preferable for detailed research due to differences in instrument response to various sulfur compounds. nih.gov

Integrated Omics Approaches for Comprehensive Metabolic Pathway Mapping

A holistic understanding of the metabolic networks that produce (2S)-4-methyl-4-sulfanylpentan-2-ol requires the integration of multiple "omics" disciplines. Genomics, transcriptomics, proteomics, and metabolomics, when combined, can provide a comprehensive map of the biosynthetic pathways and their regulation.

Integrated omics approaches have proven effective in elucidating complex metabolic pathways in various biological systems, including plants and in the context of human diseases. nih.govnih.gov By combining data from different omics levels, researchers can create integrated knowledge networks that reveal hidden interactions and regulatory mechanisms. nih.gov For example, combining transcript and metabolite profiling has successfully identified enzymes involved in specialized metabolic pathways. nih.gov

In the context of (2S)-4-methyl-4-sulfanylpentan-2-ol, an integrated omics strategy would involve analyzing the genome of relevant microorganisms to identify potential genes encoding for enzymes in the biosynthetic pathway. Transcriptomics would then reveal which of these genes are actively expressed under conditions that favor the production of the compound. Proteomics would confirm the presence and abundance of the corresponding enzymes, while metabolomics would identify and quantify the precursors, intermediates, and the final product itself. researchgate.net This comprehensive approach will be invaluable for understanding the intricate regulation of thiol biosynthesis and for developing strategies to enhance or control its production.

Tailored Synthetic Strategies for Targeted Isomer Production

The specific stereoisomer, (2S)-4-methyl-4-sulfanylpentan-2-ol, is responsible for its characteristic aroma. Therefore, the development of synthetic strategies that can produce this specific isomer with high purity is a key area of future research.

Currently, the synthesis of related thiol compounds often results in a mixture of isomers. thegoodscentscompany.com Future synthetic methods will focus on stereoselective synthesis, which allows for the targeted production of a single, desired isomer. This will be crucial for producing reference standards for analytical studies and for applications where the specific aroma profile of the (2S)-isomer is required.

The development of such tailored synthetic strategies will likely involve the use of chiral catalysts and starting materials to control the stereochemistry of the final product. As an example of targeted synthesis, a novel tandem biotransformation process was developed to directionally modify the structure of podophyllotoxin (B1678966) to synthesize a new compound. nih.gov This demonstrates the potential for creating highly specific molecules through carefully designed reaction pathways.

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of flavor chemistry by enabling predictive modeling of compound formation and sensory properties. medium.com These technologies can analyze vast datasets to identify patterns and make predictions that can guide research and development. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2S)-4-methyl-4-sulfanylpentan-2-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium or rhodium catalysts) are recommended. Post-synthesis, enantiomeric excess should be verified using chiral HPLC or polarimetry. The sulfanyl group’s reactivity requires inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxides/sulfones during synthesis .

Q. Which spectroscopic techniques are optimal for characterizing (2S)-4-methyl-4-sulfanylpentan-2-ol?

- Methodological Answer :

- 1H/13C NMR : Identify hydroxyl (-OH) and sulfanyl (-SH) protons (δ 1.2–1.8 ppm for -SH; broad signals for -OH).

- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (C₆H₁₄OS requires m/z ≈ 134.08).

- X-ray Crystallography : Resolve stereochemistry at C2 and confirm spatial arrangement .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The sulfanyl group is prone to oxidation. Storage under inert gas (e.g., argon) at –20°C in amber vials is advised. Stability assays using GC-MS or TLC can monitor degradation products (e.g., sulfoxides). Antioxidants like BHT may extend shelf life .

Advanced Research Questions

Q. What role does the stereochemistry at C2 play in the compound’s reactivity in organometallic catalysis?

- Methodological Answer : The (2S) configuration influences ligand-metal coordination in Pd- or Rh-catalyzed reactions. Computational studies (DFT) can predict binding affinities. Experimentally, compare catalytic efficiency of enantiomers in cross-coupling reactions (e.g., Suzuki-Miyaura) using kinetic profiling .

Q. How can the sulfanyl group be selectively functionalized without affecting the hydroxyl group?

- Methodological Answer : Use protecting groups (e.g., trityl for -OH) during sulfanyl derivatization. Silver(I)-mediated thiol-selective alkylation or Michael additions are effective. Monitor reaction progress via ¹H NMR to confirm selectivity .

Q. What contradictory data exist regarding the compound’s antioxidant activity, and how can these discrepancies be resolved?

- Methodological Answer : Some studies report potent radical scavenging (IC₅₀ < 50 μM in DPPH assays), while others show limited activity. Variability may arise from assay conditions (pH, solvent). Standardize protocols using controlled oxygen levels and validate with ESR spectroscopy to quantify radical quenching .

Q. Can (2S)-4-methyl-4-sulfanylpentan-2-ol serve as a precursor for silacyclic compounds?

- Methodological Answer : Yes, via Si-C bond activation. React with silacyclopropanes under Pd catalysis to form silacyclobutanes or siloles. Monitor intermediates using in situ FTIR and isolate products via column chromatography (hexane/EtOAc). Confirm silacycle formation via ²⁹Si NMR .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.